molecular formula C10H12FN3S B11737408 N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine

N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11737408
M. Wt: 225.29 g/mol
InChI Key: BKQHYLXUPBODJP-UHFFFAOYSA-N
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Description

N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a compound that belongs to the class of heterocyclic organic compounds It contains a pyrazole ring substituted with a fluorinated thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Fluorinated Thiophene Intermediate: The starting material, 5-fluorothiophene, is subjected to a series of reactions to introduce the desired functional groups.

    Coupling with Pyrazole Derivative: The fluorinated thiophene intermediate is then coupled with a pyrazole derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Halogens, alkylating agents, nucleophiles, in solvents like dichloromethane (DCM) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is unique due to its combination of a fluorinated thiophene moiety and a pyrazole ring. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in medicinal chemistry, materials science, and organic synthesis .

Properties

Molecular Formula

C10H12FN3S

Molecular Weight

225.29 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C10H12FN3S/c1-7-6-14(2)13-10(7)12-5-8-3-4-9(11)15-8/h3-4,6H,5H2,1-2H3,(H,12,13)

InChI Key

BKQHYLXUPBODJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=C(S2)F)C

Origin of Product

United States

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